molecular formula C24H32N2O2 B4921329 N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethylbenzamide

N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethylbenzamide

Cat. No. B4921329
M. Wt: 380.5 g/mol
InChI Key: UITJUEXLTYQPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethylbenzamide, commonly known as MDMB-CHMICA, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in 2014 and has been used in scientific research to study the effects of synthetic cannabinoids on the human body. MDMB-CHMICA is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.

Mechanism of Action

MDMB-CHMICA is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabis, such as euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
MDMB-CHMICA has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause changes in mood and perception. It has also been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

MDMB-CHMICA has a number of advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of synthetic cannabinoids on these receptors. It is also relatively easy to synthesize, which makes it accessible for use in research. However, there are also limitations to its use. MDMB-CHMICA is a relatively new synthetic cannabinoid, and there is still much that is unknown about its effects on the human body. Additionally, there are concerns about the safety of working with synthetic cannabinoids in a lab setting.

Future Directions

There are a number of future directions for research on MDMB-CHMICA and synthetic cannabinoids in general. One area of interest is the development of new synthetic cannabinoids with specific effects on the CB1 and CB2 receptors. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body. Additionally, there is a need for more research on the safety of working with synthetic cannabinoids in a lab setting, as well as the potential risks associated with their use. Overall, the study of synthetic cannabinoids has the potential to provide valuable insights into the effects of cannabis on the human body and to inform the development of new treatments for a variety of conditions.

Synthesis Methods

MDMB-CHMICA is synthesized through a multi-step process that involves the reaction of 4-chloro-3-methylbenzoyl chloride with N,N-dimethylpiperazine to form the intermediate N,N-dimethyl-4-chloro-3-methylbenzamide. This intermediate is then reacted with 2-(2-methoxyphenyl)ethylamine and sodium hydride to form the final product, MDMB-CHMICA.

Scientific Research Applications

MDMB-CHMICA has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been used to investigate the effects of synthetic cannabinoids on the CB1 and CB2 receptors, as well as their effects on the central nervous system. MDMB-CHMICA has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids.

properties

IUPAC Name

N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-19-7-6-9-22(17-19)24(27)25(2)18-20-11-14-26(15-12-20)16-13-21-8-4-5-10-23(21)28-3/h4-10,17,20H,11-16,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITJUEXLTYQPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)CC2CCN(CC2)CCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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